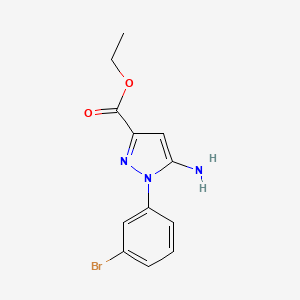

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBGPGGLDIXCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxo-3-(3-bromophenyl)propanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring. The reaction can be summarized as follows:

Starting Materials: Ethyl 3-oxo-3-(3-bromophenyl)propanoate and hydrazine hydrate.

Reaction Conditions: Reflux in ethanol.

Product: this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

Oxidation: Oxidizing agents (e.g., H2O2, KMnO4).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

Major Products

Substitution: Derivatives with different substituents on the phenyl ring.

Oxidation: Nitro derivatives.

Reduction: Alkylamine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate and hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents. The general synthetic route can be outlined as follows:

- Reagents :

- 3-bromobenzaldehyde

- Ethyl cyanoacetate

- Hydrazine hydrate

- Conditions :

- Reflux in ethanol for several hours

Chemical Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its reactivity in various chemical transformations. It can undergo oxidation, reduction, and substitution reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Amino group can be oxidized to nitro derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Cyano group can be reduced to form amine derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Bromophenyl group can undergo nucleophilic substitution | Amines, thiols |

Scientific Research Applications

This compound has several notable applications across different fields:

Chemistry

- Building Block : It serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific chemical properties.

Biology

- Bioactive Molecule : The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of various bacterial strains, including Haemophilus influenzae and H. parainfluenzae, showcasing significant in vitro activity with minimal inhibitory concentrations (MIC) ranging from to .

Medicine

- Drug Development : this compound is explored for its potential as an enzyme inhibitor and receptor modulator. Its mechanism involves binding to active sites of enzymes, thus blocking substrate access and altering receptor functions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Haemophilus species. This compound demonstrated a significant inhibitory effect on biofilm formation and planktonic cell growth, with MIC values indicating strong activity against both reference strains and clinical isolates .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibitory properties of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. The compound's ability to bind effectively to enzyme active sites was confirmed through kinetic studies.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Physicochemical and Structural Data

Table 1: Key Properties of Selected Pyrazole Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | 1150163-94-2 | C₁₂H₁₂BrN₃O₂ | 320.17 | Moderate electron withdrawal, steric bulk |

| Ethyl 5-amino-1-(4-fluorobenzyl)pyrazole-3-carboxylate | 137278-70-7 | C₁₃H₁₄FN₃O₂ | 263.27 | High electronegativity, increased lipophilicity |

| Ethyl 5-amino-1-(3-trifluoromethoxyphenyl)pyrazole-3-carboxylate | N/A | C₁₃H₁₂F₃N₃O₃ | 315.25 | Strong electron withdrawal, metabolic stability |

| Ethyl 5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate | N/A | C₁₀H₁₀ClN₅O₂ | 267.67 | Heteroaromatic polarity, hydrogen bonding |

Biological Activity

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a pyrazole core substituted with an amino group and a bromophenyl moiety. The synthesis typically involves multi-step reactions that can yield various derivatives with altered biological activities. The compound can be synthesized through reactions involving hydrazine derivatives and ethyl cyanoacetate, followed by cyclization processes under acidic or basic conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Lung Cancer (NCI-H460)

- Colorectal Cancer (HCT116)

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds in this class demonstrate activity against several bacterial strains. For example, studies report moderate minimum inhibitory concentration (MIC) values against:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

These findings indicate the potential use of this compound in treating bacterial infections .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interactions.

- Receptor Modulation : It can influence receptor activity, altering cellular signaling pathways that are crucial for tumor growth and survival .

Case Study 1: Antitumor Activity

A study focused on a series of pyrazole derivatives, including this compound, demonstrated significant antitumor activity in vivo. The compound was tested on xenograft models, leading to reduced tumor size and improved survival rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates. The results indicated that it exhibited bactericidal effects at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Contains bromophenyl group |

| Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate | Anti-inflammatory, Anticancer | Chlorophenyl substitution |

| Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate | Cytotoxic | Fluorinated substituent |

This table illustrates the diversity in biological activities associated with different substitutions on the pyrazole core, emphasizing the importance of structural modifications in enhancing pharmacological properties.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS to avoid over-nitration or side reactions .

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity) to improve crystallinity .

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Basic Research Question

- NMR : Confirm regiochemistry using ¹H NMR (e.g., pyrazole ring protons appear as doublets at δ 6.5–7.5 ppm) and ¹³C NMR (carboxylate carbonyl at ~165–170 ppm) .

- XRD : For crystallographic validation, use SHELX programs (e.g., SHELXL for refinement) to resolve positional disorder or hydrogen bonding ambiguities. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., π-stacking with the bromophenyl group) .

Data Contradiction Example :

If NMR suggests a planar pyrazole ring but XRD reveals puckering, cross-validate with DFT calculations (e.g., Gaussian) to assess conformational energy barriers .

What strategies are effective in analyzing conflicting bioactivity data for pyrazole derivatives with halogen substituents?

Advanced Research Question

Conflicting bioactivity data often arise from variations in substituent positioning (e.g., 3-bromo vs. 4-bromo isomers) or assay conditions.

SAR Analysis : Compare IC₅₀ values of analogs (e.g., 3-bromo vs. 4-fluorophenyl derivatives) to identify substituent-specific trends .

Assay Validation : Replicate assays under standardized conditions (e.g., cell line purity, solvent controls) to isolate compound-specific effects .

Case Study :

A study on 1-(4-bromophenyl)pyrazol-5-amine analogs showed divergent kinase inhibition due to bromine’s steric effects. MD simulations (e.g., AMBER) revealed altered binding pocket interactions .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding modes of the 3-bromophenyl group in receptor pockets (e.g., kinases or GPCRs). Focus on halogen bonding with backbone carbonyls .

- ADMET Prediction : SwissADME can forecast bioavailability risks (e.g., ester hydrolysis susceptibility) .

Example :

Replacing the ethyl ester with a methyl group improved metabolic stability in a lead optimization study, as predicted by LogP calculations .

What experimental and computational approaches address discrepancies in reported solubility and stability profiles?

Advanced Research Question

- Solubility Testing : Use shake-flask method (HPLC quantification) in buffers (pH 1.2–7.4) to assess pH-dependent solubility. Compare with COSMO-RS predictions .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via HRMS. For hydrolytic instability, consider prodrug strategies (e.g., tert-butyl esters) .

Contradiction Resolution :

If a study reports aqueous stability but another observes rapid hydrolysis, verify experimental conditions (e.g., buffer ionic strength, light exposure) .

How can researchers validate the ecological impact of synthetic byproducts generated during pyrazole synthesis?

Advanced Research Question

- Byproduct Identification : Use GC-MS or LC-HRMS to detect intermediates (e.g., unreacted hydrazines, brominated side products) .

- Toxicity Screening : Employ Microtox® assays (Vibrio fischeri bioluminescence inhibition) for acute toxicity assessment. Cross-reference with EPI Suite predictions for biodegradability .

Regulatory Note :

While the compound itself is not classified as hazardous, brominated byproducts may require disposal via licensed waste management services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.